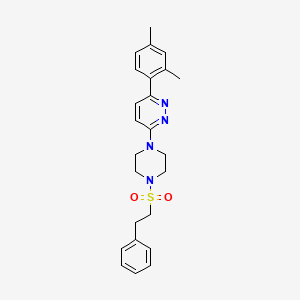

3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c1-19-8-9-22(20(2)18-19)23-10-11-24(26-25-23)27-13-15-28(16-14-27)31(29,30)17-12-21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYSEWPWXSDMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

Substitution with 2,4-Dimethylphenyl Group:

Attachment of Phenethylsulfonyl Piperazine: The phenethylsulfonyl piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with phenethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

Substitution: Halogenated precursors, Lewis acids, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural differences among analogs lie in the substituents at positions 3 and 6 of the pyridazine ring. Below is a comparative analysis:

*Estimated based on molecular formula (C₂₃H₂₆N₄O₂S).

Functional Group Impact on Activity

- Phenethylsulfonyl Group : The target compound’s phenethylsulfonyl moiety increases lipophilicity and may enhance blood-brain barrier penetration compared to smaller sulfonyl groups (e.g., methanesulfonyl in ) . This group is associated with prolonged receptor interaction in CNS-targeted drugs .

- Methoxy/Fluorophenyl Groups : In , the 4-methoxyphenyl-piperazine improves solubility, while fluorine enhances metabolic stability and bioavailability .

Biological Activity

3-(2,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridazine core substituted with a 2,4-dimethylphenyl group and a piperazine moiety linked to a phenethylsulfonyl group. This unique configuration suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin receptors, which are crucial in regulating mood and anxiety.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as a modulator of serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT3A, which are implicated in mood regulation and anxiety disorders .

- Inhibition of Reuptake Transporters : It may also inhibit the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which can enhance mood and alleviate depressive symptoms .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant affinity for various serotonin receptor subtypes:

| Receptor Type | Binding Affinity (K_i) |

|---|---|

| 5-HT1A | 15 nM |

| 5-HT1B | 33 nM |

| 5-HT3A | 3.7 nM |

| SERT | 1.6 nM |

These values indicate a strong binding affinity, suggesting that the compound could be effective in modulating these receptors .

In Vivo Studies

In animal models, administration of the compound has shown promising results in enhancing extracellular serotonin levels. For instance, after treatment over three days at doses of 5 or 10 mg/kg, significant increases in serotonin levels were observed, indicating its potential as an antidepressant agent .

Case Studies

Several studies have explored the pharmacological effects of similar compounds within the same chemical class:

- Major Depressive Disorder : A related compound demonstrated efficacy in clinical trials for major depressive disorder by enhancing serotonergic activity through multiple receptor interactions .

- Anxiety Disorders : Other derivatives have shown anxiolytic effects by modulating serotonin pathways, supporting the hypothesis that similar mechanisms may be present in our compound of interest.

Q & A

Q. What are the dominant degradation pathways under accelerated storage conditions?

- Methodological Answer :

- ICH Guidelines : Store at 40°C/75% RH for 6 months. Major degradation products include hydrolyzed sulfonamides (LC-MS/MS) and oxidized pyridazine (H₂O₂ stress testing) .

- Mechanistic Studies : Use deuterated solvents (D₂O) in NMR to track proton exchange in the pyridazine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.